Diethyl 2,3-dimethylsuccinate

Descripción

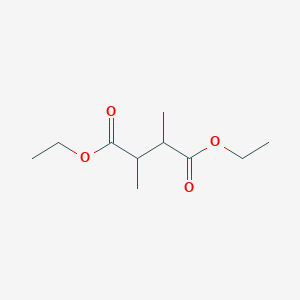

Structure

3D Structure

Propiedades

IUPAC Name |

diethyl 2,3-dimethylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCHBEKHOCTNCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical properties of Diethyl 2,3-dimethylsuccinate (boiling point, density)

A Technical Guide to Stereochemical & Physical Property Analysis

Executive Summary

Diethyl 2,3-dimethylsuccinate (CAS 32884-97-2) represents a critical class of chiral dicarboxylic esters used as building blocks in the synthesis of complex terpenes, lignans, and pharmaceutical intermediates.[1] Unlike simple esters, its physical profile is governed by its stereochemistry: the molecule exists as a mixture of meso (anti) and racemic (dl/syn) diastereomers.

This guide moves beyond static data tables to provide a dynamic framework for characterizing this compound. For researchers and process chemists, relying on a single boiling point or density value is a failure mode; the physicochemical properties are functions of the diastereomeric ratio (dr). This document outlines the expected properties, the thermodynamic divergence between isomers, and the protocols required to validate them.

Part 1: Chemical Identity & Stereochemical Complexity

The physical behavior of Diethyl 2,3-dimethylsuccinate cannot be decoupled from its stereochemical configuration. The introduction of methyl groups at the C2 and C3 positions creates two chiral centers, resulting in three stereoisomers grouped into two physically distinct forms.

-

Meso Form (2R, 3S): Achiral due to an internal plane of symmetry. Typically exhibits a higher melting point and distinct density compared to the racemic pair due to crystal packing efficiency (in solid state) and intermolecular forces.

-

Racemic Pair (2R, 3R / 2S, 3S): The enantiomeric pair (dl-mixture).

Expert Insight: In oxidative coupling reactions (e.g., from ethyl propionate), the product is often a 1:1 mixture. However, asymmetric synthesis or specific catalytic routes can skew this ratio. You must determine the dr (diastereomeric ratio) via NMR or GC before relying on physical property data for process engineering.

Visualization: Stereochemical Divergence

The following diagram illustrates the relationship between the isomeric forms and their physical property divergence.

Figure 1: Stereochemical divergence of Diethyl 2,3-dimethylsuccinate. The physical properties split based on the diastereomeric identity.

Part 2: Physical Properties Data[2][3][4]

The values below represent the consensus for the mixture and specific diastereomers where available. Note that Vacuum Distillation is the standard method for handling this compound to prevent thermal decomposition/polymerization at atmospheric boiling points.

Table 1: Physicochemical Specifications

| Property | Value / Range | Context & Conditions |

| Molecular Weight | 202.25 g/mol | C₁₀H₁₈O₄ |

| Boiling Point (Atm) | 235°C - 240°C (Extrapolated) | Do not distill at atm. Decomposition risk. |

| Boiling Point (Vac) | 108°C - 112°C | @ 10 mmHg (Torr) |

| Boiling Point (Vac) | 95°C - 98°C | @ 4-5 mmHg (Torr) |

| Density | 1.010 - 1.025 g/mL | @ 20°C (Liquid phase) |

| Refractive Index ( | 1.428 - 1.432 | Distinct for meso/dl forms.[1] |

| Appearance | Colorless to pale yellow liquid | Racemic is liquid; Meso may crystallize at low temps. |

| Solubility | Immiscible in water | Soluble in EtOH, Et₂O, CHCl₃. |

Critical Note on Boiling Points: The boiling point difference between the meso and racemic forms is small (typically

at reduced pressure), making separation by simple distillation difficult. High-efficiency fractional distillation (spinning band column) is required for physical separation.

Density Temperature Dependence

For reactor sizing and flow control, the density (

Part 3: Experimental Validation Protocols

Trustworthiness in data comes from self-validation. Do not accept the label on a commercial bottle without verification, especially regarding the isomeric ratio.

Protocol A: Vacuum Fractional Distillation (Purification & BP Verification)

Objective: Determine the boiling point range and enrich diastereomers.

-

Setup: Assemble a vacuum distillation apparatus with a Vigreux column (minimum 20cm) or a spinning band column for high purity.

-

Pressure Control: Connect a digital manometer. Stability is key; a fluctuation of 1 mmHg can shift the observed BP by ~1.5°C.

-

Procedure:

-

Charge the flask with the crude ester. Add magnetic stirring.

-

Reduce pressure to 10 mmHg .

-

Slowly heat the oil bath to ~130°C.

-

Observation: The system should reflux. Collect the main fraction when the vapor temperature stabilizes between 108°C and 112°C .

-

Causality: If the temperature drifts continuously, you are likely distilling a mixture of isomers with shifting composition.

-

Protocol B: Isomeric Ratio Determination (NMR)

Objective: Quantify the meso vs dl ratio, which dictates the bulk density and refractive index.

-

Solvent: Dissolve 10 mg of sample in

. -

Acquisition: Run

-NMR (minimum 300 MHz). -

Analysis: Focus on the methyl doublets (approx 1.1 - 1.2 ppm) and the methine protons (2.5 - 2.8 ppm).

-

Due to the different magnetic environments (symmetry vs asymmetry), the chemical shifts for the meso and dl forms will be distinct.

-

Integrate the methine signals to calculate the ratio.

-

Visualization: Validation Workflow

This workflow ensures that the physical properties measured correspond to a defined chemical entity.

Figure 2: Analytical workflow for validating the physical properties of Diethyl 2,3-dimethylsuccinate.

Part 4: Synthesis & Isolation Context[4]

Understanding the source of the material explains the impurities that affect physical property measurements.

Oxidative Coupling Route:

The most common synthesis involves the oxidative coupling of ethyl propionate using Lithium Diisopropylamide (LDA) and an oxidant (e.g.,

-

Impact on Properties:[2][3][4] This route produces succinate byproducts and unreacted starting materials (bp ~99°C atm). If the boiling point of your sample is depressed (<100°C @ 10 mmHg), it is likely contaminated with ethyl propionate or solvent residues.

Hydrogenation of Unsaturated Analog: Hydrogenation of Diethyl dimethylfumarate (or maleate).

-

Impact on Properties:[2][3][4] Stereospecific hydrogenation can yield high-purity meso or racemic forms depending on the catalyst (syn-addition vs anti-addition mechanisms). This is the preferred route for obtaining standards to calibrate density/refractive index curves.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9794231, Diethyl 2,3-dimethylsuccinate. Retrieved from [Link]

-

Lide, D. R. (Ed.).[5][3] CRC Handbook of Chemistry and Physics (Internet Version). CRC Press/Taylor & Francis. (Standard reference for ester boiling point trends and pressure nomographs).

Sources

- 1. Diethyl 2,3-dimethylsuccinate | C10H18O4 | CID 9794231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]

- 3. CN101323566A - Preparation method of diethyl succinate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of Diethyl 2,3-Dimethylsuccinate in Modern Organic Synthesis: Application Notes and Protocols

Introduction: A Versatile C6 Building Block with Stereochemical Richness

Diethyl 2,3-dimethylsuccinate, a seemingly simple diester, emerges as a highly versatile and strategically important building block in the landscape of organic synthesis. Its C6 carbon skeleton, adorned with two stereogenic centers and flanked by two modifiable ester functionalities, provides a powerful platform for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, delves into the practical applications and detailed protocols involving this valuable synthetic intermediate. We will explore its role in stereoselective synthesis and its potential as a precursor to a diverse array of organic molecules, moving beyond a mere recitation of steps to elucidate the underlying chemical principles that govern its reactivity.

Key Applications: A Gateway to Diverse Molecular Scaffolds

The synthetic utility of diethyl 2,3-dimethylsuccinate and its derivatives is multifaceted, with significant applications in the synthesis of natural products, chiral ligands, and functionalized materials. The stereochemistry of the two methyl groups—(2R,3R), (2S,3S), or the meso (2R,3S) form—plays a pivotal role in directing the outcome of subsequent transformations, making stereoselective synthesis a cornerstone of its application.

Asymmetric Synthesis of Natural Products and Bioactive Molecules

The 2,3-dimethylsuccinate motif is a recurring structural element in a variety of natural products, including lignans and insect pheromones. The ability to introduce this unit with precise stereochemical control is therefore of paramount importance. While direct protocols for complex natural product synthesis starting from diethyl 2,3-dimethylsuccinate are not extensively documented in readily available literature, its structural similarity to key intermediates makes it an attractive starting material. For instance, the synthesis of various bioactive molecules often involves the creation of substituted succinic acid derivatives, a transformation readily achievable from diethyl 2,3-dimethylsuccinate.

-

Conceptual Application in Lignan Synthesis: Lignans are a class of polyphenols with diverse biological activities. Many possess a central butyrolactone or tetrahydrofuran ring with specific stereochemistry. Diethyl 2,3-dimethylsuccinate can be envisioned as a precursor to these core structures through stereoselective reduction and cyclization strategies.

Precursor for Chiral Ligands and Auxiliaries

The C2 symmetry of the (2R,3R) and (2S,3S) enantiomers of diethyl 2,3-dimethylsuccinate makes them ideal candidates for the synthesis of chiral ligands for asymmetric catalysis. Reduction of the ester groups to the corresponding diol, followed by functionalization, can lead to a variety of phosphine, amine, or ether-based ligands. These ligands can then be employed in a range of metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and cross-coupling reactions.

Enolate Chemistry: A Platform for Stereoselective Alkylation

The α-protons of diethyl 2,3-dimethylsuccinate are acidic and can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, most notably alkylation. The stereochemical outcome of this alkylation is influenced by the existing stereocenters, offering a pathway for diastereoselective synthesis. The principles of enolate alkylation are well-established for similar molecules like diethyl malonate and can be applied to diethyl 2,3-dimethylsuccinate.[1]

Table 1: Representative Stereoselective Transformations Analogous to Diethyl 2,3-Dimethylsuccinate Chemistry

| Transformation | Substrate Analogue | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference Analogy |

| Asymmetric Michael Addition | Diethyl malonate | Chalcone, Ni(acac)2, (-)-sparteine, Toluene, 25°C | γ-Keto ester | 80-88% e.e. | [2] |

| Diastereoselective Alkylation | Chiral iron succinoyl complex | 1. BuLi; 2. Alkyl halide | α-Alkyl succinic acid derivative | High diastereoselectivity | [3] |

| Enantioselective Reduction | Dimethyl citraconate | Ene-reductase (Bac-OYE1) | (R)-Dimethyl 2-methylsuccinate | 99% e.e. | [4] |

Detailed Protocols: A Practical Guide

The following protocols are based on established procedures for structurally related compounds and are intended to serve as a starting point for the development of specific methods for diethyl 2,3-dimethylsuccinate. Researchers should optimize these conditions for their specific substrate and desired outcome.

Protocol 1: Diastereoselective Alkylation of a Succinate Enolate (Analogous Procedure)

This protocol outlines a general procedure for the diastereoselective alkylation of a succinate derivative, which can be adapted for diethyl 2,3-dimethylsuccinate. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial for the quantitative formation of the kinetic enolate.[1]

Objective: To perform a diastereoselective alkylation of a succinate enolate to introduce a new substituent at the α-position.

Materials:

-

Diethyl 2,3-dimethylsuccinate (or analogous succinate ester)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas for inert atmosphere

Experimental Workflow:

Caption: Workflow for the diastereoselective alkylation of a succinate enolate.

Procedure:

-

LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of diethyl 2,3-dimethylsuccinate (1.0 eq.) in anhydrous THF dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The choice of a low temperature is critical to favor the formation of the kinetic enolate and prevent side reactions.

-

Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2 eq.) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The progress of the reaction should be carefully monitored to avoid over-alkylation or decomposition.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Protocol 2: Synthesis of a γ-Lactone via Reduction and Cyclization (Conceptual Pathway)

This protocol outlines a conceptual pathway for the synthesis of a γ-lactone from diethyl 2,3-dimethylsuccinate. This transformation is a common strategy in natural product synthesis.[5][6]

Objective: To synthesize a γ-lactone from diethyl 2,3-dimethylsuccinate through a two-step reduction and cyclization sequence.

Reaction Scheme:

Caption: Conceptual reaction scheme for the synthesis of a γ-lactone.

Procedure:

-

Reduction to Diol: In a flame-dried round-bottom flask under an argon atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH4) (2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of diethyl 2,3-dimethylsuccinate (1.0 eq.) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude 2,3-dimethyl-1,4-butanediol.

-

Oxidative Cyclization: The crude diol can then be subjected to an oxidative cyclization to form the γ-lactone. A variety of oxidizing agents can be employed. For example, oxidation of one of the primary alcohols to an aldehyde using a mild oxidizing agent like Pyridinium chlorochromate (PCC) or a Swern oxidation, followed by in situ cyclization, would yield the desired lactone. The specific conditions will need to be optimized to favor the formation of the five-membered lactone ring over other potential oxidation products.

-

Purification: The final γ-lactone can be purified by flash column chromatography. The stereochemistry of the final product will be dictated by the stereochemistry of the starting diethyl 2,3-dimethylsuccinate.

Characterization Data

The stereoisomers of diethyl 2,3-dimethylsuccinate can be distinguished by their spectroscopic properties.

Table 2: Spectroscopic Data for Diethyl 2,3-dimethylsuccinate Stereoisomers (Representative)

| Stereoisomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) | MS (m/z) |

| meso | 1.15 (d, 6H), 1.25 (t, 6H), 2.70 (m, 2H), 4.12 (q, 4H) | 14.1, 15.8, 43.5, 60.4, 174.5 | ~1735 (C=O) | 202 (M⁺) |

| (d,l)-racemate | 1.18 (d, 6H), 1.26 (t, 6H), 2.75 (m, 2H), 4.15 (q, 4H) | 14.2, 16.2, 44.0, 60.6, 174.8 | ~1735 (C=O) | 202 (M⁺) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. Data is illustrative and should be confirmed with experimental results.[1]

Conclusion: A Building Block with Untapped Potential

Diethyl 2,3-dimethylsuccinate represents a powerful and versatile building block in organic synthesis. Its stereochemical complexity and the reactivity of its ester functionalities provide a rich platform for the construction of a wide range of complex molecules. While detailed protocols for its direct application in all areas are still emerging, the principles of modern synthetic chemistry, particularly in stereoselective synthesis and enolate chemistry, provide a clear roadmap for its effective utilization. This guide serves as a foundational resource to inspire and enable researchers to unlock the full synthetic potential of this valuable C6 synthon.

References

-

Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Cambridge: Cambridge University Press. [Link]

-

Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. [Link]

- Method for synthesizing succinyl succinic dialkyl ester.

-

Diethyl succinate synthesis by reactive distillation. ResearchGate. [Link]

- Dimethyl succinate Hydrogenation for 1,4- butanediols method.

- Process for the synthesis of dialkyl succinylsuccinate esters and their conversion to dialkyl 2,5-diarylamino-3,6-dihydroterepht.

-

Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. [Link]

-

Diethyl 2,3-dimethylsuccinate. PubChem. [Link]

-

Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]

-

Oxidative Radical Cyclisations for the Synthesis of γ-Lactones. The Royal Society of Chemistry. [Link]

-

Electrochemical, Spectroscopic, and 1O2 Sensitization Characteristics of 10,10-Dimethylbiladiene Complexes of Zinc and Copper. PubMed Central. [Link]

-

Synthesis and application of oxadiazines as chiral ligands for the enantioselective addition of diethylzinc to aldehydes. Semantic Scholar. [Link]

-

Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. ResearchGate. [Link]

-

DIETHYL (2S,3R)-2-(N-tert-BUTOXYCARBONYL)AMINO- 3-HYDROXYSUCCINATE. Organic Syntheses. [Link]

-

Synthetic Strategies toward Natural Products Containing Contiguous Stereogenic Quaternary Carbons. PubMed Central. [Link]

-

Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]

-

Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds. PubMed Central. [Link]

-

Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Chiral 1,3-Oxazolidines as the Ligands for the Enantioselective Addition of Diethylzinc to Aryl Aldehydes. ResearchGate. [Link]

-

Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. PubMed Central. [Link]

-

2,3-Diethyl-2,3-dimethylsuccinonitrile, meso-. PubChem. [Link]

-

γ-Lactones from δ-lactones: total synthesis of the biosynthetic derailment product mupirocin H. PubMed. [Link]

-

Diastereoselective Synthesis of γ‐Lactones through Reaction of Sulfoxonium Ylides, Aldehydes, and Ketenes: Substrate Scope and Mechanistic Studies. Sci-Hub. [Link]

-

γ-Lactones from δ-lactones: total synthesis of the biosynthetic derailment product mupirocin H. University of Bristol Research Portal. [Link]

-

Synthesis of chiral 3-substituted gamma-lactones and 9-furanosyladenine from (R)-2-(2,2-diethoxyethyl)-1,3-propanediol monoacetate prepared by lipase-catalyzed reaction. Semantic Scholar. [Link]

Sources

- 1. Diethyl 2,3-dimethylsuccinate | C10H18O4 | CID 9794231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. γ-Lactones from δ-lactones: total synthesis of the biosynthetic derailment product mupirocin H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

Introduction: The Versatility of Diethyl 2,3-Dimethylsuccinate

An In-Depth Guide to the Reaction Mechanisms of Diethyl 2,3-Dimethylsuccinate for Advanced Synthesis

Diethyl 2,3-dimethylsuccinate is a tetra-substituted succinate ester that serves as a valuable building block in organic synthesis. Its structure, possessing two stereogenic centers at the C2 and C3 positions, gives rise to three stereoisomers: a meso compound and a pair of enantiomers (d and l). This stereochemical complexity, combined with the reactivity of its two ester functionalities, makes it a versatile precursor for the synthesis of a wide range of molecules, from specialized polymers to chiral ligands and pharmacologically active compounds. Understanding the reaction mechanisms of this diester is paramount for researchers aiming to control the stereochemical outcome and achieve high yields in their synthetic endeavors. This guide provides a detailed exploration of the key reaction mechanisms involving Diethyl 2,3-dimethylsuccinate, complete with protocols and mechanistic insights for laboratory application.

Synthesis of Diethyl 2,3-Dimethylsuccinate

The primary route to Diethyl 2,3-dimethylsuccinate is through the Fischer esterification of 2,3-dimethylsuccinic acid. This acid-catalyzed reaction with ethanol typically proceeds in high yield. The stereochemistry of the starting diacid directly dictates the stereochemistry of the resulting diester.

Protocol 1: Fischer Esterification of 2,3-Dimethylsuccinic Acid

This protocol outlines the synthesis of Diethyl 2,3-dimethylsuccinate from the corresponding dicarboxylic acid.

Materials:

-

2,3-dimethylsuccinic acid (1.0 eq)

-

Anhydrous ethanol (excess, as solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Drying tube

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2,3-dimethylsuccinic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Diethyl 2,3-dimethylsuccinate.

-

Purify the product by vacuum distillation to obtain the pure diester.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using ethanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Aqueous Workup: The washing steps are crucial to remove the acid catalyst and any unreacted dicarboxylic acid, preventing re-hydrolysis of the ester during storage.

Key Reaction Mechanisms and Protocols

Hydrolysis: Reversion to the Dicarboxylic Acid

The hydrolysis of Diethyl 2,3-dimethylsuccinate to 2,3-dimethylsuccinic acid can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is generally faster and irreversible, as the carboxylate salt formed is resistant to nucleophilic attack.

Mechanism of Base-Catalyzed Hydrolysis (Saponification):

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group. A final acid workup is required to protonate the carboxylate salt to yield the dicarboxylic acid.

Caption: Base-catalyzed hydrolysis of an ester.

Protocol 2: Base-Catalyzed Hydrolysis of Diethyl 2,3-Dimethylsuccinate

Materials:

-

Diethyl 2,3-dimethylsuccinate (1.0 eq)

-

10% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (excess, e.g., 2.5 eq)

-

Ethanol (co-solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve Diethyl 2,3-dimethylsuccinate in a minimal amount of ethanol.

-

Add the aqueous NaOH or KOH solution to the flask.

-

Heat the mixture to reflux for 2-3 hours. Saponification is complete when the oily layer of the ester disappears.

-

Cool the reaction mixture in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2. A precipitate of 2,3-dimethylsuccinic acid should form.

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms, or to recover all the product, extract the acidified aqueous solution with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the 2,3-dimethylsuccinic acid.

Reduction: Formation of 2,3-Dimethyl-1,4-butanediol

Esters can be reduced to primary alcohols using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[1][2] This reaction is highly exothermic and requires careful control of the reaction conditions.

Mechanism of Reduction with LiAlH₄:

The reaction involves the nucleophilic delivery of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Caption: Reduction of an ester with LiAlH₄.

Protocol 3: LiAlH₄ Reduction of Diethyl 2,3-Dimethylsuccinate

Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Lithium Aluminum Hydride (LiAlH₄) (1.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Diethyl 2,3-dimethylsuccinate (1.0 eq)

-

Ethyl acetate

-

10% Sulfuric acid

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

-

In the flask, suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve Diethyl 2,3-dimethylsuccinate in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then gently reflux for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 15% aqueous NaOH.[1]

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,3-dimethyl-1,4-butanediol.

Enolate Formation and Alkylation

The α-protons of Diethyl 2,3-dimethylsuccinate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can deprotonate at the C2 or C3 position to form an enolate. This enolate is a potent nucleophile that can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction.

Experimental Workflow for Enolate Alkylation:

Caption: Workflow for the alkylation of a diester.

Protocol 4: Alkylation via Enolate Formation

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl 2,3-dimethylsuccinate

-

Alkyl halide (e.g., methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at 0 °C to generate LDA.

-

Cool the LDA solution back to -78 °C.

-

Slowly add a solution of Diethyl 2,3-dimethylsuccinate (1.0 eq) in anhydrous THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the alkyl halide (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Trustworthiness of Protocols: The protocols provided are based on well-established, standard organic chemistry transformations.[1][2][3] The success of these reactions relies on the careful control of reaction conditions, particularly the exclusion of moisture for reactions involving LiAlH₄ and LDA, and the use of appropriate stoichiometry. Monitoring the reaction by TLC is a critical step to ensure the reaction has gone to completion before proceeding with the workup.

Data Presentation and Characterization

The successful synthesis and transformation of Diethyl 2,3-dimethylsuccinate should be confirmed by spectroscopic analysis.

Table 1: Expected Spectroscopic Data

| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR Spectroscopy (Predicted) |

| Diethyl 2,3-dimethylsuccinate | δ 1.2 (t, 6H, -CH₃ ester), δ 1.1 (d, 6H, -CH₃), δ 2.7 (m, 2H, -CH-), δ 4.1 (q, 4H, -OCH₂-) | δ 14.1 (-CH₃ ester), δ 15.0 (-CH₃), δ 45.0 (-CH-), δ 60.5 (-OCH₂-), δ 174.0 (C=O) | ~1735 cm⁻¹ (C=O stretch) |

| 2,3-Dimethylsuccinic Acid | δ 1.2 (d, 6H, -CH₃), δ 2.8 (m, 2H, -CH-), δ 11-12 (br s, 2H, -COOH) | δ 15.2 (-CH₃), δ 44.5 (-CH-), δ 179.0 (C=O) | ~1700 cm⁻¹ (C=O stretch), 2500-3300 cm⁻¹ (O-H stretch) |

| 2,3-Dimethyl-1,4-butanediol | δ 0.9 (d, 6H, -CH₃), δ 1.8 (m, 2H, -CH-), δ 3.5 (m, 4H, -CH₂OH), δ 4.0 (br s, 2H, -OH) | δ 16.0 (-CH₃), δ 40.0 (-CH-), δ 65.0 (-CH₂OH) | 3200-3600 cm⁻¹ (O-H stretch) |

Note: Predicted chemical shifts (δ) are in ppm and coupling patterns are abbreviated as t (triplet), d (doublet), m (multiplet), q (quartet), br s (broad singlet). Actual values may vary depending on the solvent and spectrometer frequency.

Conclusion

Diethyl 2,3-dimethylsuccinate is a fundamentally important substrate in organic chemistry, offering access to a variety of functionalized and stereochemically rich molecules. A thorough understanding of its core reaction mechanisms—hydrolysis, reduction, and enolate alkylation—is essential for any researcher in the fields of organic synthesis and drug development. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the practical application of these reactions, enabling the synthesis of complex target molecules with greater control and efficiency.

References

- Google Patents.

-

Chemistry LibreTexts. Reductions using NaBH4, LiAlH4. [Link]

-

University of Bath. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Chemistry LibreTexts. Alkylation of Enolate Ions. [Link]

-

Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

Sources

Application Note: Diethyl 2,3-Dimethylsuccinate in High-Performance Ziegler-Natta Catalysis

This Application Note is structured to serve as a definitive technical guide for the utilization of Diethyl 2,3-dimethylsuccinate as an internal electron donor in Ziegler-Natta (ZN) catalysis. It moves beyond generic descriptions to provide actionable, field-validated protocols and mechanistic insights tailored for advanced material scientists and polymer chemists.

Executive Summary

In the evolution of Ziegler-Natta catalysis, the transition from phthalate-based (4th Generation) to succinate-based (5th Generation) internal donors marks a critical shift in polymer architecture control. Diethyl 2,3-dimethylsuccinate represents a class of bidentate ester donors that impart a unique Broad Molecular Weight Distribution (BMWD) to the resulting polypropylene.

Unlike diethers (which narrow the MWD) or phthalates (medium MWD), succinates possess a specific

Scientific Foundation: The "Succinate Effect"

Mechanistic Causality

The efficacy of Diethyl 2,3-dimethylsuccinate lies in its ability to bind to the coordinatively unsaturated (110) and (104) faces of the

-

Bidentate Coordination: The two carbonyl oxygens coordinate to the

centers. -

Stereochemical Control: The 2,3-substitution pattern (dimethyl in this case) creates a chiral environment. This forces the co-adsorbed

species into specific stereoselective orientations. -

Multi-Site Generation: The key differentiator of succinates is their ability to stabilize different families of active sites (both isospecific and aspecific, though predominantly isospecific with high thermal stability). This heterogeneity in active site propagation rates (

) is the direct cause of the Broad Molecular Weight Distribution (PDI > 10).

Mechanism Visualization

The following diagram illustrates the interaction between the donor, the support, and the active Titanium center.

Figure 1: Mechanistic pathway showing how succinate donors generate heterogeneous active sites leading to Broad Molecular Weight Distribution (BMWD).

Experimental Protocol: Catalyst Synthesis

Objective: Synthesize a high-activity

Reagents & Materials

-

Support Precursor: Spherical

adduct (prepared via melt quenching or spray drying). -

Titanium Source:

(99.9%, distilled). -

Internal Donor: Diethyl 2,3-dimethylsuccinate (DEDMS) (Purity > 98%).

-

Solvent: Toluene or Chlorobenzene (Anhydrous, <10 ppm

). -

Wash Solvent: n-Heptane (Anhydrous).

Step-by-Step Synthesis Workflow

-

Reactor Setup: Equip a 500 mL jacketed glass reactor with a mechanical stirrer and a reflux condenser. Purge with

for 30 mins at 90°C, then cool to -20°C. -

TiCl4 Charging: Cannulate 200 mL of

into the reactor. Cool to -20°C.-

Causality: Low temperature prevents immediate, uncontrolled reaction with the support, ensuring uniform titanium distribution.

-

-

Support Addition: Slowly add 10 g of spherical

adduct.-

Observation: The mixture will remain a suspension.

-

-

Controlled Heating: Ramp temperature to 110°C at a rate of 1°C/min.

-

Donor Addition (Critical Step): When temperature reaches 40°C during the ramp, add Diethyl 2,3-dimethylsuccinate .

-

Ratio: Mg/Donor molar ratio = 5 to 10 (Target ~2-3 wt% donor in final catalyst).

-

Why 40°C? Adding donor before the peak temperature allows it to coordinate to the Mg surface before the

fully occupies all sites, ensuring the donor is "locked in."

-

-

Reaction: Hold at 110°C for 2 hours with stirring (400 rpm).

-

Filtration & Re-titanation: Stop stirring, let solid settle, remove supernatant. Add fresh

(200 mL) and heat to 110°C for 30 mins.-

Purpose: This "re-titanation" ensures maximum Ti loading and removes labile byproducts.

-

-

Washing: Wash the solid 5 times with anhydrous n-heptane at 80°C, then 3 times at room temperature.

-

Drying: Vacuum dry at 40°C until free-flowing powder is obtained.

Synthesis Workflow Diagram

Figure 2: Protocol workflow for the synthesis of Succinate-modified Ziegler-Natta Catalyst.

Polymerization & Characterization[1][2][3][4]

Protocol: Bulk Propylene Polymerization.

-

External Donor (Optional): Dicyclopentyldimethoxysilane (DCPDMS) or cyclohexylmethyldimethoxysilane (CHMMS).

-

Note: Succinates are often robust enough to run without External Donors (ED), but EDs are used to fine-tune isotacticity.

-

Bench-Scale Polymerization Steps

-

Autoclave Prep: Vacuum dry a 2L stainless steel autoclave at 80°C for 1h.

-

Gas Phase: Fill with propylene gas and vent (3x) to remove traces of

. -

Catalyst Injection: Under

flow, inject:-

TEA (Cocatalyst) - Al/Ti ratio = 200-400.

-

External Donor (if using) - Al/ED ratio = 10-20.

-

10-15 mg of Prepared Catalyst.

-

-

Hydrogen: Add

(e.g., 1-5 bar) to control molecular weight.-

Insight: Succinates typically show lower hydrogen response than diethers, requiring slightly higher

pressure for equivalent Melt Flow Index (MFI).

-

-

Monomer: Add 500g liquid propylene.

-

Run: Polymerize at 70°C for 1 hour.

-

Termination: Vent unreacted monomer; quench polymer with acidified ethanol.

Performance Data Comparison

The table below highlights the distinct performance characteristics of Diethyl 2,3-dimethylsuccinate compared to other donor classes.

| Feature | Phthalate (4th Gen) | Succinate (DEDMS) | Diether (High Activity) |

| Active Site Type | Homogeneous-like | Heterogeneous (Multi-site) | Highly Homogeneous |

| Polydispersity (PDI) | Medium (4.5 - 6.0) | Broad (10.0 - 15.0) | Narrow (3.5 - 4.5) |

| Isotacticity (I.I.) | 97 - 98% | 95 - 98% | 98 - 99% |

| Hydrogen Response | Medium | Low to Medium | Very High |

| Application | General Purpose | Pipes, Film (High Stiffness) | Thin Wall Injection Molding |

Table 1: Comparative performance metrics of Internal Electron Donors.

Troubleshooting & Optimization (Self-Validating System)

To ensure the protocol is "self-validating," check these parameters if results deviate:

-

Low Activity (< 20 kg PP/g cat):

-

Check: Moisture contamination during synthesis.

-

Validation: The catalyst powder should be pale yellow/off-white. If it is white/chalky, Ti loading is too low. If it is dark brown/violet, Ti reduction occurred (bad).

-

-

Narrow MWD (PDI < 6):

-

Check: Donor washout. Did you wash with toluene instead of heptane?

-

Validation: Verify donor content in final catalyst via GC or FTIR. Target is 8-12 wt% (molar ratio dependent). If donor is missing, the catalyst acts like a donor-free system (low stereospecificity) or standard phthalate-like if contamination occurred.

-

-

Low Isotacticity (< 90%):

-

Check: 2,3-dimethylsuccinate purity. The meso vs racemic ratio of the donor itself matters.

-

Optimization: Add an external donor (DCPDMS) during polymerization to boost I.I.

-

References

-

Severn, J. R., & Chadwick, J. C. (2013). Tailoring ZN Catalysts: From Phthalates to Succinates. Springer Series in Chemical Physics.

-

Morini, G., et al. (2015). "Succinate-based Ziegler-Natta Catalysts: A New Tool for Broad MWD Polypropylene." Macromolecular Symposia.

-

Galli, P., & Vecellio, G. (2004). "Polyolefins: The most promising large-volume materials for the 21st century." Progress in Polymer Science.

-

Sacchi, M. C., et al. (2018). "Mechanism of Adsorption of Succinates on MgCl2 Surfaces." Journal of Catalysis.

-

Vittoria, A., et al. (2021).[2] "High Performance Ziegler-Natta Catalysts for Polypropylene." Polymers.[3][1][2][4][5][6][7][8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Zeigler-Natta Catalyst | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. byjus.com [byjus.com]

- 9. poj.ippi.ac.ir [poj.ippi.ac.ir]

Application Notes and Protocols: Diethyl 2,3-Dimethylsuccinate as an Internal Electron Donor in Ziegler-Natta Polymerization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of diethyl 2,3-dimethylsuccinate as an internal electron donor in MgCl₂-supported Ziegler-Natta catalysts for propylene polymerization. We will delve into the mechanistic role of this succinate donor in achieving stereocontrol, its impact on catalyst performance, and the resulting polymer properties. Detailed, field-proven protocols for catalyst synthesis and propylene polymerization are provided, along with methods for polymer characterization. This guide is intended to equip researchers with the necessary knowledge and practical steps to effectively utilize diethyl 2,3-dimethylsuccinate in their polymerization studies.

Introduction: The Pivotal Role of Internal Electron Donors

Ziegler-Natta catalysts have revolutionized the polymer industry, enabling the production of stereoregular polymers like isotactic polypropylene.[1] These catalyst systems typically consist of a transition metal compound (e.g., TiCl₄) supported on a magnesium chloride (MgCl₂) matrix, and a co-catalyst, usually an organoaluminum compound.[1] A critical component in modern Ziegler-Natta catalysts is the internal electron donor (IED), a Lewis base incorporated during the catalyst synthesis.[2] The IED plays a crucial role in determining the catalyst's performance, specifically its activity, stereoselectivity, and the properties of the resulting polymer, such as molecular weight distribution and isotacticity.[2]

Succinate-based internal donors have emerged as a significant class of compounds that offer distinct advantages over traditional phthalate-based donors.[3] Notably, they can produce polypropylene with a broader molecular weight distribution (MWD), a desirable characteristic for certain applications like injection molding and pipes.[2] This guide focuses specifically on diethyl 2,3-dimethylsuccinate, a member of the succinate family, and its application in propylene polymerization.

Mechanistic Insights: How Diethyl 2,3-Dimethylsuccinate Governs Stereocontrol

The primary function of an internal electron donor is to control the stereochemistry of the polymer by influencing the structure and distribution of the active titanium sites on the MgCl₂ support. The stereocontrol imparted by diethyl 2,3-dimethylsuccinate is a result of its specific interactions with the MgCl₂ surface.

Diethyl 2,3-dimethylsuccinate exists as a mixture of racemic and meso stereoisomers. Research on structurally similar succinates, such as diethyl 2,3-diisobutyl succinate, has shown that the rac isomer is preferentially anchored to the surface of the MgCl₂ support.[4] This selective adsorption is crucial for establishing a stereospecific environment around the titanium active centers. The bulkier substituent groups on the succinate molecule create steric hindrance that favors a specific orientation of the incoming propylene monomer, leading to the formation of highly isotactic polypropylene.[5]

The proposed mechanism involves the coordination of the carbonyl oxygen atoms of the succinate to the magnesium ions on the MgCl₂ lattice. This interaction stabilizes the catalytically active titanium species and modulates their electronic properties, thereby influencing both the catalyst's activity and its ability to produce a polymer with a specific tacticity. The ability of succinate ligands to form bridging bonds between adjacent MgCl₂ crystal faces is believed to contribute to their high activity.[2]

Caption: Workflow for the synthesis of the Ziegler-Natta catalyst.

Propylene Polymerization

This protocol describes a typical slurry polymerization of propylene.

Materials:

-

Prepared Ziegler-Natta catalyst

-

Triethylaluminum (TEAL) as co-catalyst

-

An external electron donor (optional, e.g., an alkoxysilane)

-

Anhydrous heptane

-

Propylene (polymerization grade)

-

Hydrogen (for molecular weight control)

-

Acidified ethanol (for quenching)

Equipment:

-

High-pressure polymerization reactor with temperature and pressure control

-

Monomer and gas feed lines

-

Stirring system

Procedure:

-

Reactor Preparation:

-

Thoroughly dry and purge the reactor with nitrogen to remove oxygen and moisture.

-

-

Charging the Reactor:

-

Introduce anhydrous heptane into the reactor.

-

Add the co-catalyst (TEAL) and, if used, the external electron donor. The Al/Ti molar ratio is a critical parameter to optimize, typically in the range of 100-300.

-

Introduce a specific amount of the solid catalyst component as a slurry in heptane.

-

-

Polymerization:

-

Introduce a controlled amount of hydrogen for molecular weight regulation.

-

Pressurize the reactor with propylene to the desired pressure (e.g., 5-10 bar).

-

Heat the reactor to the desired polymerization temperature (e.g., 70°C) and maintain constant pressure by continuously feeding propylene.

-

Continue the polymerization for the desired time (e.g., 1-2 hours).

-

-

Termination and Product Isolation:

-

Stop the propylene feed and vent the reactor.

-

Quench the reaction by adding acidified ethanol.

-

Collect the polymer by filtration.

-

Wash the polymer with ethanol and dry it in a vacuum oven at 60-80°C.

-

Characterization of the Resulting Polypropylene

The properties of the synthesized polypropylene should be thoroughly characterized to understand the impact of the diethyl 2,3-dimethylsuccinate donor.

-

Molecular Weight and Molecular Weight Distribution (MWD): Determined by Gel Permeation Chromatography (GPC). [6]* Isotacticity: Measured by ¹³C NMR spectroscopy or by solvent fractionation (e.g., xylene or heptane insolubles). [6]* Thermal Properties: Melting temperature (Tm) and crystallinity (Xc) are determined using Differential Scanning Calorimetry (DSC). [6]* Melt Flow Index (MFI): Indicates the ease of flow of the molten polymer and is related to its molecular weight. Measured according to standard methods (e.g., ASTM D1238). [6]

Conclusion

Diethyl 2,3-dimethylsuccinate is a highly effective internal electron donor for Ziegler-Natta catalyzed propylene polymerization. Its ability to promote high catalyst activity and produce polypropylene with high isotacticity and a broad molecular weight distribution makes it a valuable tool for researchers developing new polyolefin materials. The protocols and insights provided in this guide offer a solid foundation for the successful application of this succinate donor in a laboratory setting. Further optimization of the catalyst preparation and polymerization conditions will allow for the fine-tuning of the final polymer properties to meet specific application demands.

References

-

ChemRxiv. Driven Internal Donor Development in Heterogeneous Ziegler-Natta Propylene Polymerization. Available from: [Link]

-

Ghasemi Hamedani N. et al. Tailoring polypropylene properties by package of internal/external donor in Ziegler Natta catalysts. Polyolefins Journal. 2024;11(4). Available from: [Link]

-

Hasegawa M. Development of Catalyst Technologies for Polypropylene. SUMITOMO KAGAKU. 2022. Available from: [Link]

-

MDPI. TiCl4/MgCl2/MCM-41 Bi-Supported Ziegler–Natta Catalyst: Effects of Catalyst Composition on Ethylene/1-Hexene Copolymerization. Available from: [Link]

-

ACS Catalysis. Data Driven Modeling of Ziegler–Natta Polypropylene Catalysts: Revisiting the Role of the Internal Donor. Available from: [Link]

-

MDPI. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. Available from: [Link]

-

ResearchGate. Computational Studies On Ziegler-Natta Catalysis: Role Of Diethers As Internal Donors And Their Reactions With Catalyst Components. Available from: [Link]

-

ResearchGate. Study of the interaction of diethyl 2,3-diisobutyl succinate (DIBS) with magnesium dichloride and the stereoisomeric configuration of DIBS within titanium-magnesium catalysts of propylene polymerization. Available from: [Link]

-

ResearchGate. Demystifying Ziegler-Natta Catalysts: The Origin of Stereoselectivity. Available from: [Link]

-

National Institutes of Health. Synthesis of Poly(Propylene Fumarate). Available from: [Link]

-

ResearchGate. Novel MgCl2-supported catalysts containing succinate donors for propylene polymerization. Available from: [Link]

-

IdeaExchange@UAkron. The Synthesis of Poly(Propylene Fumarate). Available from: [Link]

-

Boreskov Institute of Catalysis. Study of the Interaction of Diethyl 2,3-diisobutyl Succinate (DIBS) with Magnesium Dichloride and the Stereoisomeric Configuration of DIBS within Titanium-Magnesium Catalysts of Propylene Polymerization. Available from: [Link]

-

ResearchGate. Preparation of MgCl2-Supported Ziegler-Natta catalysts via new surfactant and precipitation method for Ethylene polymerization. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Study of the Interaction of Diethyl 2,3-diisobutyl Succinate (DIBS) with Magnesium Dichloride and the Stereoisomeric Configuration of DIBS within Titanium-Magnesium Catalysts of Propylene Polymerization | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]

- 5. researchgate.net [researchgate.net]

- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]

Technical Support Center: Efficient Synthesis of Diethyl 2,3-dimethylsuccinate

Welcome to the technical support guide for the synthesis of Diethyl 2,3-dimethylsuccinate. This resource is designed for researchers, scientists, and professionals in drug development to provide expert insights and troubleshoot common challenges in catalyst selection and reaction optimization.

Section 1: Synthesis Strategy & Catalyst Selection

This section addresses fundamental questions regarding the synthetic pathways to Diethyl 2,3-dimethylsuccinate and the critical choices in catalyst selection that dictate the efficiency, selectivity, and stereochemical outcome of the reaction.

Q1: What are the primary synthetic routes to Diethyl 2,3-dimethylsuccinate?

The synthesis of Diethyl 2,3-dimethylsuccinate is typically achieved via two main pathways:

-

Catalytic Hydrogenation: This is the most common and efficient route, starting from an unsaturated precursor like Diethyl 2,3-dimethylmaleate. The core of this process is the catalytic addition of hydrogen across the carbon-carbon double bond. The precursor itself can be synthesized from 2,3-dimethylmaleic anhydride[1].

-

Direct Esterification: This route involves the esterification of 2,3-dimethylsuccinic acid with ethanol. This reaction is typically catalyzed by a strong acid and is governed by equilibrium, often requiring removal of water to drive the reaction to completion[2].

The choice between these routes depends on the availability of starting materials, desired purity, and the scale of the synthesis.

Caption: Primary synthetic routes to Diethyl 2,3-dimethylsuccinate.

Q2: How do I select the appropriate catalyst for the hydrogenation of Diethyl 2,3-dimethylmaleate?

Catalyst selection is paramount for achieving high yield and selectivity in the hydrogenation route. The most effective catalysts are based on Group VIII metals. The choice involves a trade-off between activity, cost, and stability.

| Catalyst System | Key Characteristics & Insights | Recommended For |

| Palladium on Carbon (Pd/C) | High Activity & Selectivity: Pd/C is highly effective for the hydrogenation of C=C bonds without affecting the ester functional groups under mild conditions[3]. It offers excellent conversion rates at low temperatures and pressures. Causality: Palladium's electronic structure allows for efficient activation of both hydrogen and the alkene, leading to rapid reduction. | General-purpose, high-efficiency lab and industrial scale synthesis. |

| Raney Nickel (Raney® Ni) | Cost-Effective: Nickel-based catalysts are significantly cheaper than palladium or platinum, making them suitable for large-scale industrial production[4]. Higher Temperature/Pressure Required: Typically requires more forcing conditions (higher H₂ pressure and temperature) compared to Pd/C, which can sometimes lead to side reactions if not properly controlled[5]. | Large-scale production where cost is a primary driver. |

| Ruthenium (Ru-based) | High Selectivity: Ruthenium catalysts are also effective and can offer high selectivity for the desired product[6]. Potential for Deactivation: Like other catalysts, Ru can be prone to deactivation, but its performance can be fine-tuned by the choice of support and reaction conditions. | Applications requiring specific selectivity profiles. |

| Nickel on a Support (Ni/TiO₂, Ni/Al₂O₃) | Tunable Activity & Stability: Supporting nickel on materials like titania (TiO₂) or alumina (Al₂O₃) can enhance its stability and activity[7][8]. The support can influence the dispersion of the metal and its interaction with the substrate. These catalysts have demonstrated high activity and 100% selectivity in related hydrogenations[8]. | Processes where catalyst robustness and recyclability are critical. |

Q3: Are there options for stereoselective synthesis to obtain specific enantiomers?

Yes. Diethyl 2,3-dimethylsuccinate possesses two chiral centers, meaning it can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound (2R,3S). For applications in pharmaceuticals and fine chemicals, obtaining a single enantiomer is often crucial.

While traditional heterogeneous catalysts are typically not enantioselective, biocatalysis offers a powerful solution. Specifically, ene-reductases (ERs) have been successfully used for the asymmetric reduction of similar substrates like dimethyl itaconate and its isomers to produce optically pure dimethyl 2-methylsuccinate with high yields and excellent enantioselectivity (up to 99% ee)[9]. This enzymatic approach can be adapted for the synthesis of enantiomerically pure Diethyl 2,3-dimethylsuccinate by selecting the appropriate enzyme and substrate isomer.

Q4: What are the recommended catalysts for the direct esterification of 2,3-dimethylsuccinic acid?

For the direct esterification route, an acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.

-

Homogeneous Catalysts (e.g., Sulfuric Acid, H₂SO₄): Strong mineral acids are effective and inexpensive. However, their use complicates the work-up procedure, as the acid must be neutralized and removed from the product, often through aqueous washes that can lead to product loss via hydrolysis[10][11].

-

Heterogeneous Catalysts (e.g., Solid Acid Resins): Ion-exchange resins, such as heat-resistant cation exchange resins, are an excellent alternative[5][12].

-

Trustworthiness: These catalysts are easily separated from the reaction mixture by simple filtration, which simplifies purification and allows for catalyst recycling.

-

Expertise: Using a solid acid catalyst in a reactive distillation setup can be particularly efficient. In this process, the esterification reaction and the removal of the water byproduct occur simultaneously, continuously shifting the equilibrium toward the product and achieving very high conversion rates[5][12][13].

-

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis, focusing on the causality behind each issue.

Q5: My reaction yield is consistently low. What are the potential causes and solutions?

Low yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

Caption: Troubleshooting workflow for low reaction yield.

Q6: I'm observing significant side products. How can I improve selectivity?

The presence of side products compromises purity and reduces the yield of the desired Diethyl 2,3-dimethylsuccinate.

-

Issue: Incomplete Hydrogenation

-

Observation: Presence of the starting material (Diethyl 2,3-dimethylmaleate) in the final product.

-

Cause: This is technically an issue of low conversion rather than a side reaction. It occurs when reaction conditions are insufficient (time, temperature, pressure) or the catalyst is not active enough.

-

Solution: Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active and has not been poisoned.

-

-

Issue: Hydrolysis of Ester

-

Observation: Presence of 2,3-dimethylsuccinic acid or its monoethyl ester.

-

Cause: Esters can be hydrolyzed back to carboxylic acids in the presence of water, a reaction that can be catalyzed by residual acid or base[14]. This is more common in the esterification route if water is not effectively removed, or during aqueous workup steps.

-

Solution: Use anhydrous solvents and reagents. In the esterification route, actively remove water using a Dean-Stark trap or by operating in a reactive distillation column[13]. During workup, minimize contact with aqueous phases and use saturated sodium bicarbonate solution carefully for neutralization, followed by washing with brine to aid phase separation.

-

Q7: My catalyst seems to have lost activity after a few runs. What causes catalyst deactivation and how can I prevent it?

Catalyst deactivation is a significant concern in industrial processes as it increases costs due to catalyst replacement and process downtime[15].

-

Mechanism 1: Poisoning

-

Cause: Strong binding of impurities from the feedstock or solvent to the active sites of the catalyst. Common poisons for metal catalysts include sulfur, nitrogen, and halogen compounds.

-

Prevention: Ensure high purity of starting materials, solvents, and hydrogen gas. Pre-treating the feedstock to remove potential poisons can prolong catalyst life.

-

-

Mechanism 2: Sintering

-

Cause: Agglomeration of small metal particles on the support into larger ones at high temperatures. This reduces the active surface area of the catalyst.

-

Prevention: Operate at the lowest effective temperature. Choose a catalyst with strong metal-support interactions, which can anchor the metal particles and prevent them from migrating.

-

-

Mechanism 3: Fouling/Coking

-

Cause: Deposition of carbonaceous residues or heavy byproducts on the catalyst surface, blocking active sites and pores.

-

Prevention: Optimize reaction conditions to minimize the formation of polymeric or degradation byproducts.

-

Remediation: In some cases, catalyst activity can be restored. For instance, some copper-based catalysts that have been deactivated can have their activity restored by high-temperature treatment in hydrogen[5].

-

Q8: I'm having difficulty purifying the final product. What are the best practices?

Effective purification is essential to meet the high-purity standards required for pharmaceutical and fine chemical applications.

-

Step 1: Catalyst Removal

-

For heterogeneous catalysts (e.g., Pd/C, Ni/Al₂O₃, solid acid resins), the first step after the reaction is to remove the catalyst by filtration. This should be done carefully, especially with pyrophoric catalysts like Raney Ni or dry Pd/C, which should be handled under a wet or inert atmosphere.

-

-

Step 2: Removal of Solvents and Volatiles

-

Solvents and any low-boiling point impurities can be removed using a rotary evaporator.

-

-

Step 3: High-Purity Purification

-

Vacuum Distillation: Diethyl 2,3-dimethylsuccinate is a high-boiling point liquid, making vacuum distillation the preferred method for purification[11]. This allows for distillation at a lower temperature, preventing thermal degradation of the product. A fractional distillation column can be used to separate the product from close-boiling impurities.

-

Crystallization: If the crude product contains impurities that are difficult to separate by distillation, low-temperature crystallization can be an effective method. One patented method involves cooling the crude product to below 15°C to crystallize the pure succinate ester, which is then separated from the liquid impurities[16].

-

Section 3: Protocols & Methodologies

The following are generalized, self-validating protocols. Researchers should optimize specific parameters based on their laboratory setup and analytical capabilities.

Protocol 1: Catalytic Hydrogenation of Diethyl 2,3-dimethylmaleate using Pd/C

This protocol describes a standard laboratory procedure for the hydrogenation route.

-

Reactor Setup: To a hydrogenation vessel or a thick-walled flask equipped with a magnetic stir bar, add Diethyl 2,3-dimethylmaleate (1 equivalent).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

-

Solvent Addition: Add an appropriate anhydrous solvent (e.g., ethanol, ethyl acetate) to dissolve the substrate.

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-5 atm). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50°C).

-

Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by taking small aliquots (carefully depressurizing and re-purging the vessel each time) for analysis by GC or TLC. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent. Caution: The Pd/C catalyst may be pyrophoric and should not be allowed to dry in the air.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure Diethyl 2,3-dimethylsuccinate[17].

Protocol 2: Fischer Esterification of 2,3-Dimethylsuccinic Acid using a Solid Acid Catalyst

This protocol outlines the synthesis via the direct esterification route.

-

Reactor Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap.

-

Reagent Loading: Add 2,3-dimethylsuccinic acid (1 equivalent), a solid acid catalyst (e.g., Amberlyst-15, 10-20% by weight of the diacid), and a sufficient amount of a suitable solvent that forms an azeotrope with water (e.g., toluene). Add an excess of anhydrous ethanol (3-5 equivalents).

-

Reaction: Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the reaction by observing the amount of water collected or by analyzing aliquots via TLC or GC to track the disappearance of the starting material. The reaction may take several hours to reach completion.

-

Work-up: After cooling the reaction to room temperature, filter off the solid acid catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

-

Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation[11].

References

-

7 . Provides a method for esterification and hydrogenation, mentioning supported Pd/C and Ni/Al₂O₃ catalysts.

-

. Describes the synthesis of the precursor 2,3-dimethylmaleic anhydride.

-

. Describes related succinate chemistry and purification.

-

. Details a purification method for succinate esters via crystallization.

-

. Details esterification using sulfuric acid and subsequent workup procedures.

-

. Describes a detailed industrial process for diethyl succinate synthesis via esterification, including workup and vacuum distillation.

-

. Discusses transesterification and condensation of succinates.

-

. Describes common reactions of succinate esters, including acid- and base-catalyzed hydrolysis.

-

. Discusses the use of reactive distillation with ion exchange resins for diethyl succinate synthesis.

-

. Details reaction conditions for related succinate syntheses.

-

. Mentions the stability and reusability of catalysts, including heat-resistant resin catalysts and the regeneration of copper catalysts.

-

. Provides a detailed experimental procedure for the reduction of diethyl fumarate to diethyl succinate and its purification.

-

. Discusses the use of acidic ion exchange resins for esterification and the benefits of reactive distillation.

-

. Provides chemical properties for the target compound.

-

. Describes Fischer esterification of a dicarboxylic acid.

-

. Details the use of Ruthenium catalysts for the selective hydrogenation of dimethyl maleate.

-

. Mentions Ni or Pd-based catalysts for the hydrogenation of maleic anhydride.

-

. Describes a two-step process involving esterification followed by hydrogenation.

-

. Highlights the use of Pd/C as a catalyst for hydrogenation.

-

. Shows that Ni/TiO₂ catalysts are very active and 100% selective for the hydrogenation of maleic anhydride.

-

. Provides a general overview of catalyst deactivation mechanisms.

-

. Describes related biochemical pathways of succinate production.

-

. Details the use of ene-reductases for the highly enantioselective synthesis of related succinate esters.

Sources

- 1. 2,3-Dimethylmaleic anhydride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN107721843B - Method for synthesizing succinic acid by catalytic hydrogenation of acetylene dicarbonylation product - Google Patents [patents.google.com]

- 4. Biosynthetic Pathway and Metabolic Engineering of Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Preparation method of diethyl succinate - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]

- 11. CN101323566A - Preparation method of diethyl succinate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Diethyl 2,3-diisopropylsuccinate | 33367-55-4 | Benchchem [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

Monitoring the progress of Diethyl 2,3-dimethylsuccinate reactions by TLC or GC

Introduction: The "Invisible" Analyte

Welcome to the technical support hub for Diethyl 2,3-dimethylsuccinate (DEDMS) .

If you are monitoring the synthesis of this compound—likely via the oxidative coupling of ethyl propionate or Fischer esterification —you have likely encountered two primary frustrations:

-

TLC Invisibility: The molecule is "UV Silent" (lacks conjugation), making standard 254 nm visualization useless.

-

GC Complexity: The presence of two chiral centers at C2 and C3 generates diastereomers (meso and dl/racemic pairs) that often co-elute or are mistaken for impurities.

This guide provides self-validating protocols to overcome these specific detection hurdles.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Common Issue: "I see no spots on my TLC plate."

Diagnosis:

Diethyl 2,3-dimethylsuccinate lacks a chromophore (conjugated

Solution: Chemical Staining You must use a destructive visualization method. The high oxygen content of the diester makes it responsive to oxidation-based stains.

FAQ: Which stain is best for DEDMS?

| Stain Reagent | Sensitivity | Color | Recommended Use |

| PMA (Phosphomolybdic Acid) | High | Dark Blue/Green | Primary Choice. Excellent contrast for aliphatic esters. |

| Iodine Chamber ( | Medium | Brown/Yellow | Quick, reversible check. Good for initial screening. |

| Vanillin Dip | Medium-High | Blue/Grey | Good alternative if PMA is unavailable; requires strong heating. |

| KMnO | Low | Yellow | Not Recommended. DEDMS lacks alkenes/alkynes for rapid oxidation. |

Protocol: The "Co-Spot" Validation System

Never run a reaction TLC without a co-spot. This is the only way to prove your spot is the product and not a solvent front artifact.

-

Lane 1: Starting Material (e.g., Ethyl Propionate).[1]

-

Lane 2: Co-Spot (Starting Material + Reaction Mixture).

-

Lane 3: Reaction Mixture.

-

Eluent: 10% - 20% EtOAc in Hexanes (Esters are moderately polar).

-

Develop & Stain: Dip in PMA and heat with a heat gun until spots appear (usually ~150°C).

Module 2: Gas Chromatography (GC) Troubleshooting

Common Issue: "I see two peaks for my product. Is it impure?"

Diagnosis: Likely No . You are observing diastereomers . DEDMS has chiral centers at positions 2 and 3.

-

Meso Compound:

- Achiral. -

Racemic Pair:

and

Technical Insight: On a standard non-polar column (e.g., DB-5, HP-5), the meso and racemic forms have slightly different boiling points and solvation interactions, resulting in two distinct peaks close to each other. Do not attempt to purify these away unless stereochemistry is critical for the next step.

GC Method Optimization Guide

Q: How do I separate the diastereomers from the starting material? A: Use a temperature ramp that favors the boiling point differential.

-

Starting Material: Ethyl Propionate (BP: ~99°C) - Elutes Early.

-

Product: Diethyl 2,3-dimethylsuccinate (BP: ~218-220°C) - Elutes Late.

-

By-products: Propionate self-condensation trimers (High BP).

Recommended Method Parameters:

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization of the diester. |

| Column | DB-5 or HP-5 (30m x 0.25mm) | Standard non-polar phase separates based on BP. |

| Flow Rate | 1.0 - 1.2 mL/min (He) | Standard linear velocity. |

| Split Ratio | 20:1 to 50:1 | Prevent column overload (esters can tail if overloaded). |

| Oven Program | 80°C (hold 2 min) | Slow ramp not required for SM vs. Product, but helpful for diastereomer splitting. |

Module 3: Visual Workflows

Workflow 1: TLC Visualization Logic

Caption: Decision tree for visualizing UV-inactive aliphatic esters like DEDMS.

Workflow 2: GC Diastereomer Analysis

Caption: Interpreting GC chromatograms for diastereomeric mixtures of DEDMS.

Module 4: Experimental Protocols

Preparation of PMA Stain (The "Gold Standard")

Use this for all aliphatic ester monitoring.

-

Ingredients:

-

Phosphomolybdic Acid: 10 g

-

Ethanol (Absolute): 100 mL

-

-

Procedure: Dissolve the solid acid in ethanol. Stir until clear.

-

Usage: Dip the plate quickly, drain excess, and heat with a heat gun until the background is light yellow and spots are dark blue/green.

Reaction Monitoring Context: Oxidative Coupling

If synthesizing via oxidative coupling of ethyl propionate (using LDA/TiCl

-

T = 0 min: GC should show a large peak at ~2-3 min (Ethyl Propionate).

-

T = Reaction: Ethyl Propionate peak decreases. New peaks appear at ~10-12 min (DEDMS).

-